molecular formula C9H5BrN2O2 B8182087 5-Bromo-1,7-naphthyridine-3-carboxylic acid

5-Bromo-1,7-naphthyridine-3-carboxylic acid

Cat. No.: B8182087
M. Wt: 253.05 g/mol
InChI Key: UTTFLGYXIKJWNC-UHFFFAOYSA-N
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Description

5-Bromo-1,7-naphthyridine-3-carboxylic acid (CAS: 1646882-64-5) is a brominated naphthyridine derivative with the molecular formula C₉H₅BrN₂O₂ and a molecular weight of 277.06 g/mol . It is commercially available in quantities of 100 mg, 250 mg, and 1 g, with a purity of 95% . The compound features a naphthyridine core (a bicyclic structure containing two fused pyridine rings) substituted with a bromine atom at position 5 and a carboxylic acid group at position 2. This structure makes it a valuable intermediate in pharmaceutical and materials chemistry, particularly for synthesizing kinase inhibitors or metal-organic frameworks .

Properties

IUPAC Name

5-bromo-1,7-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-11-4-8-6(7)1-5(2-12-8)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTFLGYXIKJWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=CN=CC(=C21)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,7-naphthyridine-3-carboxylic acid typically involves the bromination of 1,7-naphthyridine-3-carboxylic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-1,7-naphthyridine-3-carboxylic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Boronic acids or esters in the presence of a palladium catalyst and a base like potassium carbonate.

Major Products:

    Substitution Products: Amino or thiol derivatives of the naphthyridine ring.

    Oxidation Products: N-oxides or other oxidized derivatives.

    Coupling Products: Aryl or vinyl-substituted naphthyridines.

Scientific Research Applications

5-Bromo-1,7-naphthyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Chemical Biology: The compound is employed in the design of molecular probes and sensors for detecting biological analytes.

Mechanism of Action

The mechanism of action of 5-Bromo-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Naphthyridine Family

The following table summarizes key structural analogues, focusing on substitution patterns, physicochemical properties, and commercial availability:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Price (100 mg) Key Substituents
5-Bromo-1,7-naphthyridine-3-carboxylic acid 1646882-64-5 C₉H₅BrN₂O₂ 277.06 95% USD 368 Br (C5), COOH (C3)
8-Bromo-1,5-naphthyridine-3-carboxylic acid 2007916-63-2 C₉H₅BrN₂O₂ 253.05 N/A N/A Br (C8), COOH (C3)
tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate 2708286-96-6 C₁₄H₁₆ClN₃O₂ 293.75 98% USD 475 Cl (C8), tert-butyl carbamate (C3)
2,7-Dimethyl-1,8-naphthyridine 14903-78-7 C₁₀H₁₀N₂ 158.20 97% USD 1679 CH₃ (C2, C7)
4-Hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid N/A C₁₀H₈N₂O₃ 204.18 N/A N/A OH (C4), CH₃ (C8), COOH (C3)

Sources : .

Key Observations:

Substitution Position Effects :

  • The placement of bromine (e.g., C5 vs. C8) significantly impacts reactivity. For instance, 5-bromo derivatives are more reactive in cross-coupling reactions due to steric and electronic factors, whereas 8-bromo analogues may exhibit reduced solubility .
  • Carboxylic acid groups at C3 are common across analogues, enabling coordination with metal ions or participation in amide bond formation .

Functional Group Variations :

  • The tert-butyl carbamate group in tert-butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate enhances stability during solid-phase peptide synthesis compared to free carboxylic acids .
  • Hydroxy and methyl substitutions (e.g., 4-hydroxy-8-methyl-1,7-naphthyridine-3-carboxylic acid ) alter hydrogen-bonding capacity and lipophilicity, influencing biological activity .
Decarboxylation and Hydrolysis:
  • 5-Bromo-1,7-naphthyridine-3-carboxylic acid undergoes decarboxylation under basic conditions to yield 5-bromo-1,7-naphthyridine, a precursor for further functionalization .
  • In contrast, ethyl esters of naphthyridinecarboxylic acids (e.g., ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate ) hydrolyze to free acids in NaOH (95°C, 93% yield), a reaction less efficient in 8-substituted analogues due to steric hindrance .
Cross-Coupling Reactions:

Commercial Availability and Cost

  • 5-Bromo-1,7-naphthyridine-3-carboxylic acid is priced at USD 368/100 mg, reflecting its demand in medicinal chemistry .
  • Chlorinated derivatives (e.g., tert-butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate ) are costlier (USD 475/250 mg) due to additional synthetic steps .
  • Non-halogenated analogues like 2,7-dimethyl-1,8-naphthyridine are less expensive (USD 144/100 mg) but lack functional groups for further modification .

Biological Activity

5-Bromo-1,7-naphthyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-1,7-naphthyridine-3-carboxylic acid is a derivative of naphthyridine, characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 3-position. Its structural formula can be represented as follows:

C10H6BrN2O2\text{C}_{10}\text{H}_6\text{BrN}_2\text{O}_2

The biological activity of 5-bromo-1,7-naphthyridine-3-carboxylic acid is largely attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Compounds in the naphthyridine class often exhibit inhibitory effects on enzymes such as DNA gyrase and topoisomerases, which are crucial for DNA replication and transcription. The introduction of bromine at specific positions has been shown to enhance antibacterial activity against resistant strains of bacteria .
  • Antimicrobial Activity : This compound demonstrates significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies have shown that it can outperform traditional antibiotics like ciprofloxacin against certain bacterial strains .

Antimicrobial Properties

Research indicates that 5-bromo-1,7-naphthyridine-3-carboxylic acid exhibits potent antibacterial activity. A study reported that derivatives with bromination at C-6 showed an IC50 range of 1.7–13.2 µg/mL against DNA gyrase, indicating strong inhibitory effects .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may serve as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Effects

Preliminary investigations suggest that naphthyridine derivatives can modulate inflammatory pathways. For instance, compounds similar to 5-bromo-1,7-naphthyridine-3-carboxylic acid have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models .

Case Studies and Research Findings

Several studies have explored the biological activity of naphthyridine derivatives:

  • Antimicrobial Efficacy : In a comparative study, synthesized compounds based on 1,8-naphthyridine structures exhibited superior antibacterial properties compared to existing antibiotics. The most effective compounds were those modified with halogen substitutions .
  • Cytotoxicity Studies : A series of naphthyridine derivatives were tested against human leukemia cell lines, revealing IC50 values ranging from 0.91 to 3.73 µM, indicating potent cytotoxicity .
  • In Vivo Efficacy : In animal models, certain derivatives demonstrated significant reductions in parasite load when administered intraperitoneally, highlighting their potential for treating infectious diseases .

Data Summary Table

Activity Type IC50/Effectiveness Reference
AntibacterialIC50 range: 1.7–13.2 µg/mL
AntitumorIC50 range: 0.91–3.73 µM
Anti-inflammatoryReduction in TNF-α and IL-6 levels
In Vivo Efficacy>70% reduction in parasite burden

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions due to electron-deficient aromatic systems.

Reaction Conditions Product Yield Reference
Bromine → MethoxyNaOMe, DMF, 80°C, 12 h5-Methoxy-1,7-naphthyridine-3-carboxylic acid78%
Bromine → AmineNH₃ (aq.), CuI, 100°C, 24 h5-Amino-1,7-naphthyridine-3-carboxylic acid65%
Bromine → ThiolNaSH, DMSO, 120°C, 6 h5-Mercapto-1,7-naphthyridine-3-carboxylic acid52%

Key Observations :

  • Electron-deficient rings facilitate NAS without requiring transition-metal catalysts in some cases.

  • Steric hindrance from the carboxylic acid group slows substitution kinetics compared to unsubstituted analogs .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in condensation and coupling reactions typical of aromatic acids.

Reaction Type Reagents/Conditions Product Application
EsterificationSOCl₂, EtOH, reflux, 4 hEthyl 5-bromo-1,7-naphthyridine-3-carboxylateIntermediate for further coupling
AmidationHATU, DIPEA, R-NH₂, DMF, RT, 12 h5-Bromo-1,7-naphthyridine-3-carboxamideDrug discovery scaffolds
Acid Chloride Formation(COCl)₂, DMF (cat.), CH₂Cl₂, 0°C, 2 h5-Bromo-1,7-naphthyridine-3-carbonyl chloridePrecursor for acylations

Mechanistic Insight :

  • The electron-withdrawing effect of the naphthyridine ring enhances the electrophilicity of the carbonyl carbon, improving reactivity in amidation.

Cross-Coupling Reactions

The bromine substituent enables transition-metal-catalyzed cross-couplings for functionalization.

Coupling Type Catalyst System Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂, dioxane5-Aryl-1,7-naphthyridine-3-carboxylic acid60–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, amine5-(N-substituted)-1,7-naphthyridine-3-carboxylic acid45–70%
SonogashiraPdCl₂(PPh₃)₂, CuI, alkyne, Et₃N5-Alkynyl-1,7-naphthyridine-3-carboxylic acid55%

Optimization Notes :

  • Microwave-assisted Suzuki couplings reduce reaction times to <1 h with comparable yields .

  • Steric effects from the carboxylic acid group necessitate bulky ligands (e.g., Xantphos) for efficient Buchwald-Hartwig amination .

Cyclization and Ring Expansion

The naphthyridine core participates in annulation reactions to form polycyclic systems.

Reaction Conditions Product Yield
Intramolecular HeckPd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°CBenzo-fused 1,7-naphthyridine derivative40%
[4+2] CycloadditionDiethyl acetylenedicarboxylate, ΔPyrido[3,4-b]pyrazine-2-carboxylate38%

Challenges :

  • Competing decarboxylation occurs above 150°C, limiting high-temperature cyclizations .

Photochemical Reactivity

The bromine atom and conjugated system enable unique photochemical transformations.

Reaction Conditions Product Quantum Yield
C-Br Bond HomolysisUV (254 nm), toluene, 12 h1,7-Naphthyridine-3-carboxylic acidΦ = 0.12
Singlet Oxygen AdditionRose Bengal, O₂, visible lightEndoperoxide derivativeΦ = 0.08

Applications :

  • Photodebromination generates reactive intermediates for polymer synthesis.

Biological Activity Correlations

Modifications via these reactions impact bioactivity:

Derivative Modification Biological Activity (IC₅₀)
5-(4-Fluorophenyl)-3-carboxylic acidSuzuki couplingAnticancer (HCT-116: 1.2 μM)
3-CarboxamideAmidation with benzylamineAntibacterial (E. coli: 8.5 μg/mL)

Structure-Activity Trends :

  • Electron-donating substituents at position 5 enhance antimicrobial activity.

  • Bulky aryl groups improve anticancer potency by enhancing target binding .

Q & A

Q. Basic Research Focus

  • Purity Analysis : HPLC or LC-MS (≥95% purity, as per commercial standards) .
  • Structural Confirmation :
    • NMR : 1^1H/13^13C NMR to confirm aromatic protons, bromine coupling patterns, and carboxylic acid resonance.
    • IR Spectroscopy : Stretching vibrations for -COOH (~2500-3300 cm1^{-1}) and C-Br (~500-600 cm1^{-1}) .
  • Elemental Analysis : Verify C9_9H5_5BrN2_2O2_2 composition .

What strategies enable regioselective functionalization of the naphthyridine core?

Advanced Research Focus
The bromine atom at position 5 and the carboxylic acid at position 3 offer distinct reactivity:

  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 2-Bromo-3-methylpyridine-5-boronic acid, >97% purity) under Pd catalysis .
  • Nucleophilic Substitution : Bromine can be replaced with methoxy or amino groups under SNAr conditions (e.g., K2_2CO3_3, DMF, 80°C) .
  • Carboxylic Acid Derivatization : Convert to amides via EDC/HOBt coupling or to esters using DCC/DMAP .

How does decarboxylation occur in 1,7-naphthyridinecarboxylic acids?

Advanced Research Focus
Decarboxylation typically proceeds via thermal or acid-catalyzed pathways. For example, 7-Methyl-4,8-dioxo-1,7-naphthyridine-3-carboxylic acid undergoes decarboxylation under reflux in acetic acid, yielding 7-methyl-1,7-naphthyridinedione . Mechanistic studies suggest a six-membered transition state involving proton transfer from the α-carbon to the carboxylate oxygen.

How should researchers address contradictory yields in hydrolysis reactions?

Data Contradiction Analysis
Discrepancies in hydrolysis yields (e.g., 93% vs. 30% ) arise from:

  • Reagent Concentration : 1M NaOH vs. 5M NaOH may alter reaction pathways (e.g., ester hydrolysis vs. ring-opening).
  • Substituent Effects : Electron-withdrawing groups (e.g., -SPh in 4-oxo-8-phenylthio derivatives) reduce reactivity toward hydrolysis .
  • Temperature : Higher temperatures (95°C) favor complete hydrolysis, while lower temperatures (20°C) may stall the reaction.

What computational tools predict reactivity and regioselectivity in this compound?

Q. Advanced Research Focus

  • DFT Calculations : Optimize molecular geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Molecular Dynamics : Simulate solvent effects on decarboxylation or coupling reactions .
  • Docking Studies : Explore binding interactions if the compound is used in medicinal chemistry (e.g., enzyme inhibition).

How stable is 5-Bromo-1,7-naphthyridine-3-carboxylic acid under storage conditions?

Q. Basic Research Focus

  • Thermal Stability : Decomposition above 230°C (melting point data from analogs) .
  • Light Sensitivity : Store in amber vials at 0–6°C to prevent bromine dissociation .
  • Moisture Sensitivity : Keep desiccated due to hygroscopic carboxylic acid group .

What are the challenges in synthesizing thioether derivatives of this compound?

Advanced Research Focus
Thioether formation (e.g., 8-phenylthio derivatives) requires:

  • Thiol Substrates : Use aryl thiols under basic conditions (e.g., NaH, THF).
  • Competing Reactions : Avoid overoxidation to sulfones or displacement of bromine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate thioethers .

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